Cas no 65427-77-2 (2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol)

2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol 化学的及び物理的性質
名前と識別子
-
- 2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethanol
- 2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
- NSC 288661
- AB00112434-01
- BS-38265
- AKOS000606029
- SR-01000474707
- CHEMBRDG-BB 6619289
- Z56845301
- 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)-1-piperazinyl]ethanol
- 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)-
- 4-(4-Nitro-5-benzofurazanyl)-1-piperazineethanol
- CS-0322713
- Oprea1_456597
- 2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethan-1-ol
- SR-01000474707-1
- DB-202703
- 65427-77-2
- DTXSID00215753
- EU-0009373
- MFCD01702641
- 2-[4-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)PIPERAZIN-1-YL]ETHAN-1-OL
- C12H15N5O4
- NSC-288661
- NSC288661
- STK833955
- 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol
-
- MDL: MFCD01702641
- インチ: InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)10-2-1-9-11(14-21-13-9)12(10)17(19)20/h1-2,18H,3-8H2
- InChIKey: FTUJMLRZRUABPN-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C2=NON=C12)[N+](=O)[O-])N3CCN(CC3)CCO
計算された属性
- 精确分子量: 293.11200
- 同位素质量: 293.11240398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 371
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- PSA: 111.45000
- LogP: 0.77140
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol Security Information
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220168-1 g |
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)-1-piperazinyl]ethanol; 95% |
65427-77-2 | 1g |
€128.10 | 2023-02-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393383-1g |
2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethan-1-ol |
65427-77-2 | 95+% | 1g |
¥1665.00 | 2024-05-05 | |
A2B Chem LLC | AG68701-1g |
2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethanol |
65427-77-2 | 95% | 1g |
$61.00 | 2024-04-19 | |
TRC | N498870-50mg |
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |
65427-77-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB220168-1g |
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)-1-piperazinyl]ethanol, 95%; . |
65427-77-2 | 95% | 1g |
€137.20 | 2025-03-19 | |
1PlusChem | 1P00ECL9-1g |
2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |
65427-77-2 | 95% | 1g |
$61.00 | 2025-02-27 | |
Chemenu | CM306389-1g |
2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethanol |
65427-77-2 | 95% | 1g |
$*** | 2023-05-29 | |
TRC | N498870-100mg |
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |
65427-77-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | N498870-500mg |
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |
65427-77-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
Ambeed | A489616-1g |
2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethanol |
65427-77-2 | 95+% | 1g |
$78.0 | 2024-04-18 |
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanolに関する追加情報
Introduction to 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol (CAS No. 65427-77-2)
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 65427-77-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research in medicinal chemistry. The molecular framework of this compound integrates several key pharmacophoric elements, including a piperazine moiety and a nitro-substituted benzoxadiazole scaffold, which are well-documented for their potential in modulating various biological pathways.
The piperazine ring is a common structural motif in pharmaceuticals, renowned for its ability to interact with biological targets such as enzymes and receptors. Its presence in 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol suggests that this compound may possess properties suitable for drug development, particularly in the realm of central nervous system (CNS) disorders and cardiovascular diseases. The nitro-substituted benzoxadiazole moiety further enhances the compound's complexity and potential biological activity. This group is known for its role in various pharmacological applications, including antimicrobial and anti-inflammatory effects.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The combination of a piperazine and a nitro-substituted benzoxadiazole in 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol positions it as a candidate for further exploration in therapeutic interventions. Studies have shown that modifications within this molecular structure can lead to significant changes in biological activity, making it essential to investigate its interactions with potential targets.
The synthesis of 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the benzoxadiazole core, followed by nitration and subsequent functionalization with the piperazine ethanol moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.
In terms of pharmacological evaluation, preliminary studies on 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol have demonstrated interesting properties that warrant further investigation. The compound has shown potential inhibitory effects on certain enzymes implicated in inflammatory responses. Additionally, its interaction with receptors involved in neurotransmission suggests possible applications in treating neurological disorders. These findings are supported by computational modeling studies that predict favorable binding affinities between the compound and its target proteins.
The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in understanding how 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yethanol interacts with biological targets at the molecular level. These simulations provide insights into binding modes and affinity profiles, which are crucial for optimizing the compound's pharmacological properties. By leveraging these computational tools, researchers can design analogs with enhanced efficacy and reduced side effects.
Future directions for research on 2-4-(4-Nitro-substituted benzoxadiazole) derivatives like 2-(Piperazinomethyl)ethanoic acid 5-[[(E)-Ethylidene]amino]-N-(4-nitrophenyl)-] are likely to focus on improving synthetic methodologies and exploring novel biological applications. The development of green chemistry approaches could also play a significant role in making the synthesis of these compounds more sustainable and environmentally friendly.
The integration of high-throughput screening (HTS) technologies will further accelerate the discovery process by allowing rapid assessment of large libraries of compounds for biological activity. This approach has been successfully applied to identify lead compounds for various therapeutic areas. As such, 2-(Piperazinomethyl)ethanoic acid 5-[[(E)-Ethylidene]amino]-N-(4-nitrophenyl)-] may be evaluated using HTS platforms to identify its potential as a therapeutic agent.
In conclusion,CAS No 65427772 represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration. As our understanding of chemical biology continues to evolve,nitro-substituted benzoxadiazoles like this one will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
65427-77-2 (2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol) Related Products
- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)




